1-(4-Hydroxyphenyl)piperidin-3-ol
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Overview
Description
1-(4-Hydroxyphenyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their role in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)piperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The resulting piperidinol can undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and annulation processes . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Hydroxyphenyl)piperidin-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, piperidine derivatives have been shown to inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine derivative with anticancer and anti-inflammatory activities.
Uniqueness
1-(4-Hydroxyphenyl)piperidin-3-ol is unique due to its specific structural features and the presence of a hydroxyphenyl group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
39104-02-4 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c13-10-5-3-9(4-6-10)12-7-1-2-11(14)8-12/h3-6,11,13-14H,1-2,7-8H2 |
InChI Key |
MWQGBYSQVUGTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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